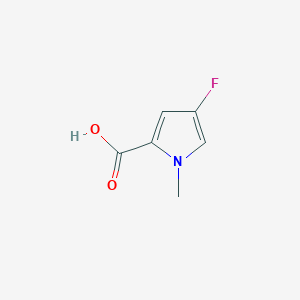

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

Description

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1783750-90-2) is a fluorinated pyrrole derivative with the molecular formula C₆H₆FNO₂ and a molecular weight of 143.12 g/mol . This compound features a fluorine substituent at the 4-position and a methyl group at the 1-position of the pyrrole ring, which distinguishes it from simpler pyrrole carboxylic acids. The compound is available commercially with a purity exceeding 95% but is often synthesized via ester hydrolysis of precursors like ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196154-80-9) .

Properties

IUPAC Name |

4-fluoro-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPYQLZPKLQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with ethyl 5-methyl-1H-pyrrole-2-carboxylate or related pyrrole esters, which are then subjected to electrophilic fluorination to introduce the fluorine atom at the 4-position of the pyrrole ring. The methyl group is usually present at the 1-position or 5-position depending on the precursor used. The carboxylic acid functionality is introduced or retained through hydrolysis of the ester intermediate after fluorination.

Electrophilic Fluorination of Pyrrole Esters

The key step in the preparation is the selective electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate to yield ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. This is achieved using fluorinating agents such as Selectfluor, which has been shown to provide superior selectivity and cleaner conversion compared to alternatives like N-fluorobenzenesulfonimide (NFSI).

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 5-methyl-1H-pyrrole-2-carboxylate |

| Fluorinating Agent | Selectfluor |

| Solvent | Acetonitrile and Acetic Acid mixture |

| Temperature | 0 °C |

| Reaction Time | 2 hours |

| Yield of Fluorinated Ester | Approximately 6.5% after purification |

| Purification Method | Flash chromatography (hexane/EtOAc 4:1) |

The low isolated yield is attributed to the formation of side products such as acetoxy-substituted derivatives under acidic conditions, necessitating careful optimization of reaction parameters.

Hydrolysis to 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid

The fluorinated ester is then hydrolyzed under strongly basic conditions to yield the target carboxylic acid.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |

| Base | 10 M Sodium Hydroxide (NaOH) |

| Solvent | Absolute Ethanol |

| Temperature | 90 °C |

| Reaction Time | 3 hours |

| Work-up | Acidification to pH 3 with 4 M HCl |

| Yield of Acid | 76% (light brown amorphous solid) |

The hydrolysis proceeds efficiently under these conditions, providing the acid in good yield and purity suitable for further applications.

Alternative Halogen Exchange Attempts

Attempts to convert chlorinated pyrrole derivatives (e.g., ethyl 4-chloro-5-methylpyrrole-2-carboxylate) into the corresponding fluorinated analogs via halogen exchange (Halex) reactions using crown ethers (18-C-6) or cryptands ([2.2.2]) were unsuccessful. This indicates that direct electrophilic fluorination remains the most practical route for introducing the fluorine atom at the 4-position on the pyrrole ring.

Synthetic Route Summary Scheme (Conceptual)

- Synthesis of ethyl 5-methyl-1H-pyrrole-2-carboxylate (starting material)

- Electrophilic fluorination using Selectfluor at 0 °C in acetonitrile/acetic acid → ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

- Basic hydrolysis of ester to yield 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Structural and Spectroscopic Confirmation

The structures of intermediates and final products are confirmed by various spectroscopic methods:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR, ^13C NMR, and ^19F NMR spectra confirm the substitution pattern and purity.

- For example, the acid shows characteristic ^1H NMR signals at δ 12.25 (carboxylic acid proton) and δ 6.45 (pyrrole proton) and ^19F NMR signals around δ −167.7 ppm.

High-Resolution Mass Spectrometry (HRMS):

Confirms molecular formula and exact mass matching the expected fluorinated pyrrole acid.X-ray Crystallography:

Used to confirm the structure of key intermediates such as the fluorinated esters and side products.

Data Table: Key Intermediates and Products

| Compound | Yield (%) | Physical Form | Key Spectroscopic Features |

|---|---|---|---|

| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (Intermediate) | 61 | White crystals | ^1H NMR δ 10.37 (s, 1H), 7.31 (d, 1H), 2.41 (s, 2H) |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate (Fluorinated ester) | 6.5 | Colorless amorphous solid | ^1H NMR δ 6.45 (dd), ^19F NMR δ −167.7 ppm |

| 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid (Target acid) | 76 | Light brown amorphous solid | ^1H NMR δ 12.25 (s, 1H), ^19F NMR δ −167.7 ppm |

Summary and Expert Commentary

The preparation of 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is most efficiently achieved via selective electrophilic fluorination of the corresponding pyrrole ester using Selectfluor, followed by base-mediated hydrolysis to the acid. Attempts at halogen exchange from chloro derivatives to fluoro derivatives have proven ineffective, underscoring the importance of direct fluorination methods.

The reported yields for the fluorination step are modest, reflecting the challenges of regioselective fluorination on pyrrole rings and side product formation. However, the hydrolysis step is robust and provides the acid in good yield.

This synthetic route is supported by detailed spectroscopic and crystallographic data, confirming the identity and purity of intermediates and final products. The methods are scalable to gram quantities, making them suitable for further medicinal chemistry and materials science applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is primarily explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for various bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, modifications of this compound have been investigated for their efficacy against specific cancer cell lines. The introduction of fluorine enhances the lipophilicity of the molecules, potentially improving their bioavailability and therapeutic index .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluoro-1-methyl-pyrrole | A549 (Lung) | 12.5 | |

| Methyl ester derivative | HeLa (Cervical) | 8.0 | |

| Unmodified pyrrole compound | MCF7 (Breast) | 15.0 |

Agrochemical Applications

The compound also shows promise in agrochemical formulations as a potential herbicide or pesticide agent. Its ability to disrupt specific biochemical pathways in plants can be harnessed to develop selective herbicides.

Case Study: Herbicidal Activity

Studies have demonstrated that derivatives of 4-Fluoro-1-methyl-1H-pyrrole can inhibit the growth of certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Table 2: Herbicidal Efficacy on Various Weeds

Material Science

In material science, the unique properties of 4-Fluoro-1-methyl-1H-pyrrole make it suitable for developing advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

The incorporation of fluorinated compounds like 4-Fluoro-1-methyl-1H-pyrrole into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Research indicates that such polymers exhibit improved performance in harsh environments, making them ideal for industrial applications .

Table 3: Properties of Fluorinated Polymers

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-2-carboxylic Acid Derivatives

Key Observations

- Electron-Withdrawing Groups: Fluorine at C4 increases the acidity of the carboxylic acid group compared to non-halogenated analogues like 4-methyl-1H-pyrrole-2-carboxylic acid .

- Halogen Comparison : Bromine at C4 (as in 4-bromo-1H-pyrrole-2-carboxylic acid) offers distinct reactivity in cross-coupling reactions, unlike fluorine, which is less nucleophilic .

Physicochemical Properties and Reactivity

Table 2: Physicochemical Data

- Reactivity: The fluorine atom in the target compound may facilitate hydrogen bonding in biological systems, while the methyl group at N1 reduces intermolecular hydrogen bonding compared to non-methylated analogues like 4-fluoro-1H-pyrrole-2-carboxylic acid (CID 55297443) .

Biological Activity

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative that exhibits a range of biological activities. Its unique structure, characterized by the presence of a fluorine atom, enhances its reactivity and binding affinity to various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, cellular effects, and potential applications in medicine and research.

The biological activity of this compound is largely attributed to its ability to interact with multiple receptors and enzymes. Pyrrole derivatives are known to influence various biochemical pathways, making them valuable in medicinal chemistry.

Target Interactions

This compound can bind to several biological targets, including:

- Enzymes : It acts as an inhibitor for enzymes such as HCV NS5B polymerase and angiotensin II receptor antagonists, which are crucial in viral replication and blood pressure regulation, respectively.

- Receptors : The compound has been studied for its potential interaction with norepinephrine and serotonin receptors, indicating possible applications in treating mood disorders .

Biological Activities

This compound displays a variety of biological activities:

Cellular Effects

Research indicates that this compound can significantly impact cellular processes. Notably:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Induction of Apoptosis : The compound has been reported to trigger programmed cell death in malignant cells, which is a desirable mechanism for cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including this compound:

- Antiviral Activity : A study demonstrated that fluorinated pyrroles effectively inhibited HCV replication in vitro, highlighting their potential in developing antiviral therapies.

- Anticancer Properties : In a series of experiments involving different cancer cell lines, compounds similar to this compound showed significant cytotoxicity with IC50 values indicating low toxicity to normal cells while effectively targeting cancer cells .

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic diseases .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorination and ester hydrolysis. For example, derivatives of pyrrole-2-carboxylic acids are prepared using coupling reactions (e.g., Suzuki-Miyaura) or cyclopropane ring-opening strategies. Key intermediates are characterized using NMR (400 MHz, DMSO-) and ESI-MS. For instance, ESIMS data (e.g., ) confirm molecular ion peaks, while NMR signals (e.g., δ 11.04 ppm for carboxylic acid protons) validate structural motifs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Identifies substituents (e.g., methyl groups at δ 2.08 ppm) and hydrogen bonding interactions (e.g., carboxylic acid protons at δ 11–13 ppm).

- ESI-MS : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimerization (e.g., N–H⋯O interactions with R(8) motifs) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective fluorination during synthesis?

- Methodological Answer : Regioselectivity is influenced by reaction conditions (e.g., temperature, catalysts). For fluorinated pyrroles, electrophilic fluorination using Selectfluor™ or metal-mediated approaches (e.g., Pd-catalyzed C–F coupling) are optimized. Contradictory yields in literature (e.g., 60% vs. 95%) may arise from solvent polarity or protecting group strategies. Systematic screening of bases (e.g., CsCO) and ligands (e.g., XPhos) improves selectivity .

Q. How do structural modifications (e.g., methyl/fluoro groups) impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- LogP calculations : Methyl groups increase hydrophobicity, while fluorine enhances metabolic stability.

- Crystal structure analysis : Fluorine’s electronegativity alters hydrogen-bonding networks, affecting solubility (e.g., dimerization via O–H⋯O bonds in carboxylic acid derivatives) .

- In vitro assays : Derivatives with trifluoromethyl groups (e.g., 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid) show enhanced kinase inhibition due to improved target binding .

Q. How should researchers resolve contradictions in reported NMR or MS data for this compound?

- Methodological Answer :

- Standardize solvent systems : DMSO- vs. CDCl shifts proton signals (e.g., carboxylic acid protons are deshielded in DMSO).

- Validate purity : HPLC (e.g., 97.34% purity) ensures accurate spectral interpretation.

- Cross-reference synthetic protocols : Differences in ester hydrolysis conditions (e.g., HCl concentration, temperature) may alter byproduct profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.